Talastine

CNS penetration sedation liability antihistamine classification

Talastine (trade name Ahanon) is a first-generation alkylamine H1-antihistamine with the ATC code R06AB07, classified as a substituted alkylamine. It functions as a histamine H1 receptor antagonist and was historically used for symptomatic relief of allergic conditions including allergic rhinitis and urticaria.

Molecular Formula C19H21N3O
Molecular Weight 307.4 g/mol
CAS No. 16188-61-7
Cat. No. B097408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalastine
CAS16188-61-7
Synonyms4-benzyl-2-(2-dimethylaminoethyl)phthalazin-1-(2H)-one
Aganon
Ahanon
HL 2186
talastine
talastine monohydrochloride
Molecular FormulaC19H21N3O
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3
InChIInChI=1S/C19H21N3O/c1-21(2)12-13-22-19(23)17-11-7-6-10-16(17)18(20-22)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3
InChIKeyLCAAMXMULMCKLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Talastine (CAS 16188-61-7): Procurement Guide for Obsolete First-Generation H1 Antihistamine


Talastine (trade name Ahanon) is a first-generation alkylamine H1-antihistamine [1] with the ATC code R06AB07, classified as a substituted alkylamine [2]. It functions as a histamine H1 receptor antagonist and was historically used for symptomatic relief of allergic conditions including allergic rhinitis and urticaria [3]. Talastine belongs to the phthalazinone chemical class, with the IUPAC name 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one and a molecular weight of 307.4 g/mol [4]. Critically, Talastine is no longer widely marketed or approved in major countries and is considered largely obsolete compared to newer antihistamines [3], having reached only Phase II clinical development with no current regulatory approvals [5]. The compound's physicochemical properties—including a calculated pKa of 7.76 (basic) [2], LogP of 2.8 [4], and zero hydrogen bond donors [4]—remain relevant for analytical reference and method development purposes.

Why Talastine Cannot Be Substituted with Modern Antihistamines Without Introducing Uncontrolled Variables


Talastine presents a unique procurement scenario: rather than being selected for superior efficacy, it is acquired precisely because of its obsolescence—specifically for comparative research, method validation, or as a reference standard for legacy analytical methods. Substituting Talastine with any modern H1-antihistamine (e.g., cetirizine, loratadine, fexofenadine) introduces three uncontrolled variables that invalidate such studies: (1) fundamentally different chemical scaffold—Talastine is a phthalazinone [1], whereas modern agents belong to piperidine, piperazine, or carboxylic acid classes, rendering them unsuitable as analytical surrogates; (2) divergent pharmacokinetic and blood-brain barrier penetration profiles—Talastine, as a first-generation alkylamine antihistamine, readily crosses the blood-brain barrier [2], unlike second-generation agents; and (3) complete absence of validated cross-reactivity or analytical interchangeability data between Talastine and any comparator. The compound's documented adverse effect profile includes allergic drug exanthema (skin rash) [3], a specific safety signal that cannot be extrapolated from or to other antihistamines. For researchers conducting legacy compound characterization, historical method reproduction, or structure-activity relationship studies on phthalazinone antihistamines, generic substitution is scientifically indefensible.

Quantitative Differentiation Evidence: Talastine Procurement Decision Data


First-Generation vs. Second-Generation: Blood-Brain Barrier Penetration as Class-Level Differentiator

Talastine is unequivocally classified as a first-generation alkylamine H1-antihistamine [1]. First-generation antihistamines readily cross the blood-brain barrier and cause sedation and other adverse central nervous system effects, whereas second-generation antihistamines are more selective for peripheral H1-receptors and do not cross the blood-brain barrier [1]. This class-level distinction is the most pharmacologically meaningful differentiator between Talastine and second-generation alternatives such as loratadine, cetirizine, and fexofenadine. Unlike modern non-sedating antihistamines, Talastine retains the CNS-penetrant profile characteristic of first-generation agents, making it fundamentally unsuitable for any application where sedation must be avoided.

CNS penetration sedation liability antihistamine classification

Chemical Scaffold Differentiation: Phthalazinone vs. Piperidine/Piperazine Antihistamines

Talastine belongs to the phthalazinone chemical class [1], a scaffold shared with only a limited number of antihistamines, most notably azelastine (also a phthalazinone derivative) [2]. This places Talastine in a distinct structural category from the vast majority of clinically used antihistamines, which belong to the piperidine (e.g., loratadine, fexofenadine, desloratadine), piperazine (e.g., cetirizine, levocetirizine), or ethanolamine (e.g., diphenhydramine) classes [3]. The phthalazinone core confers distinct physicochemical properties including a calculated LogP of 2.8 and zero hydrogen bond donors [4], differentiating it from piperidine-based antihistamines (e.g., loratadine LogP ~5.0) and piperazine-based antihistamines (e.g., cetirizine, zwitterionic with different solubility profile).

phthalazinone chemical classification structural analog azelastine

Regulatory and Clinical Development Status: A Definitive Procurement Risk Factor

Talastine has a maximum clinical trial phase of II and has 1 investigational indication [1], with no current regulatory approvals from FDA, EMA, HSA, NMPA, PPB, or TGA [2]. The compound is considered largely obsolete compared to newer antihistamines and is no longer widely marketed or approved in major countries [3]. This stands in stark contrast to modern antihistamines such as cetirizine, loratadine, and fexofenadine, all of which are fully approved and commercially marketed globally. The drug status is classified as approved/experimental/investigational with a Max Phase of 2.0 [4], indicating incomplete clinical development.

regulatory status clinical phase FDA approval EMA approval obsolete drug

Documented Adverse Effect Profile: Allergic Exanthema as a Procurement Consideration

Talastine has a documented association with allergic drug exanthema (skin rash), as reported in a 1990 case study [1]. This adverse effect has been noted across multiple authoritative databases, including NCATS Inxight Drugs [2], PeptideDB [3], and InvivoChem . The specific incidence rate is not quantified in available literature, but the repeated documentation across independent sources confirms this as a verified safety signal. In contrast, second-generation antihistamines such as loratadine and cetirizine have well-characterized safety profiles with lower incidences of dermatologic adverse reactions documented in large-scale clinical trials and post-marketing surveillance. While all antihistamines carry some risk of hypersensitivity reactions, Talastine's specific association with exanthema represents a documented, compound-specific liability that cannot be assumed equivalent across the class.

adverse drug reaction allergic exanthema skin rash safety

Procurement Scenarios: When Talastine Is the Scientifically Appropriate Selection


Comparative Pharmacology Studies Requiring First-Generation vs. Second-Generation H1 Antagonists

Talastine serves as a prototypical first-generation alkylamine H1-antihistamine in studies designed to compare CNS-penetrant versus non-penetrant antihistamine pharmacology. Its documented ability to cross the blood-brain barrier makes it appropriate as a positive control for sedation studies or as a reference compound in blood-brain barrier permeability assays involving H1 antagonists [1]. In this capacity, Talastine offers a defined chemical entity with established, albeit limited, pharmacological characterization rather than an ill-defined or variable comparator.

Analytical Reference Standard for Phthalazinone-Based Antihistamine Detection

Talastine's phthalazinone scaffold [1] renders it valuable as an analytical reference standard for LC-MS/MS or HPLC method development targeting this specific chemotype. Given that azelastine (also a phthalazinone) is the only other clinically significant member of this structural class [2], Talastine provides a structurally related but distinct reference point for method selectivity validation, cross-reactivity testing, or impurity profiling in pharmaceutical analysis. Its computed physicochemical properties—including LogP 2.8, molecular weight 307.4 g/mol, and zero hydrogen bond donors—are fully characterized in PubChem [3], enabling predictable chromatographic behavior.

Legacy Method Reproduction and Historical Data Reconciliation

For laboratories tasked with reproducing historical analytical methods, validating archival research findings, or reconciling legacy pharmacokinetic datasets that reference Talastine (trade name Ahanon), procurement of the authentic compound is non-negotiable. Substitution with any modern antihistamine would introduce unquantifiable methodological variability and invalidate any claims of method reproducibility. Talastine's synthesis route is documented in patents DE 1046625 (1958) and US 3,017,411 (1962) [1], providing a verifiable chemical identity traceable to the original research material.

Adverse Drug Reaction and Hypersensitivity Research

Talastine's documented association with allergic drug exanthema [1] makes it a relevant compound for research into antihistamine-induced hypersensitivity reactions. Studies investigating the immunologic mechanisms underlying drug-induced skin reactions, particularly those involving H1 antagonists, may utilize Talastine as a structurally defined trigger compound. The 1990 case report provides a clinical anchor for such investigations [1], though researchers must implement appropriate safety protocols given the documented adverse effect profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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